Ethylene glycol dimethacrylate

Description

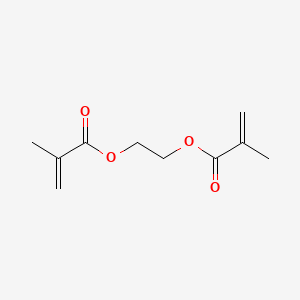

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVZJERGLQHEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25721-76-0, 9051-34-7, 25852-47-5 | |

| Record name | Ethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25721-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026615 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260, 260 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C c.c. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-90-5 | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BK5G69305 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-40 °C | |

| Record name | ETHYLENE METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5313 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1270 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory-Scale Synthesis of Ethylene Glycol Dimethacrylate

This guide provides a comprehensive overview of the laboratory-scale synthesis of ethylene glycol dimethacrylate (EGDMA), a widely used crosslinking agent in polymer chemistry. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflow and reaction pathway.

Core Synthesis Principles

This compound is a diester synthesized from ethylene glycol and two equivalents of methacrylic acid. The primary method for its laboratory-scale preparation is through a direct esterification reaction. This process involves heating the reactants in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the methacrylate groups. An alternative route is the transesterification of an ester of methacrylic acid, such as methyl methacrylate, with ethylene glycol.

Experimental Protocol: Esterification of Ethylene Glycol with Methacrylic Acid

This section details a common and effective protocol for the synthesis of EGDMA.

Materials and Equipment:

-

Reactants:

-

Methacrylic acid (MA)

-

Ethylene glycol (EG)

-

-

Catalyst:

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Inhibitor:

-

Hydroquinone

-

-

Solvents and Washing Solutions:

-

5% Sodium carbonate (Na₂CO₃) solution

-

5% Sodium chloride (NaCl) solution

-

Double-distilled water

-

-

Drying Agent:

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Apparatus:

-

250 mL three-necked round-bottom flask

-

Condenser

-

Water remover (e.g., Dean-Stark apparatus)

-

Thermometer

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Filter paper and funnel

-

Rotary evaporator (optional, for solvent removal under reduced pressure)

-

Nitrogen gas inlet

-

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the condenser, water remover, thermometer, and nitrogen inlet. Place the flask in the heating mantle on a magnetic stirrer.

-

Charging Reactants: To the flask, add methacrylic acid, ethylene glycol, and hydroquinone.[1] A typical molar ratio is 1.1 moles of methacrylic acid to 0.5 moles of ethylene glycol.[1]

-

Inert Atmosphere: Begin purging the system with nitrogen gas to create an inert atmosphere, which helps to prevent unwanted side reactions.

-

Catalyst Addition: Slowly add the concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture to 110°C.[1] The reaction progress can be monitored by measuring the acidity index of the mixture at regular intervals (e.g., every hour).[1] The reaction is typically continued for several hours until the desired conversion is achieved.[1]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the excess acid and catalyst.[1]

-

Next, wash the organic layer twice with a 5% sodium chloride solution.[1]

-

Finally, wash with double-distilled water.[1]

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter the solution to remove the drying agent.[1]

-

The purified product can be further dried under reduced pressure at 50°C for 2 hours to ensure the removal of any residual volatile components.[1]

-

Quantitative Data Summary

The following table summarizes the quantitative data for a typical lab-scale synthesis of EGDMA.

| Parameter | Value | Reference |

| Methacrylic Acid | 94.6 g (1.1 mol) | [1] |

| Ethylene Glycol | 31.0 g (0.5 mol) | [1] |

| Hydroquinone | 0.25 g | [1] |

| Sulfuric Acid | 0.5% (of total reactant weight) | [1] |

| Reaction Temperature | 110°C | [1] |

| Reaction Time | 6 hours | [1] |

| Gravimetric Yield | 93.5% | [1] |

Safety Precautions

Handling the chemicals involved in EGDMA synthesis requires strict adherence to safety protocols to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

-

Ventilation: Conduct the synthesis in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[2][4]

-

Handling Precautions: Avoid contact with skin and eyes.[2] In case of contact, rinse the affected area immediately with plenty of water.[3]

-

Fire Safety: Keep the reaction away from open flames and sources of ignition.[2]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[2]

Visualizing the Process

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the laboratory synthesis of this compound.

Chemical Reaction Pathway:

The diagram below shows the chemical reaction for the synthesis of this compound from ethylene glycol and methacrylic acid.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethylene Glycol Dimethacrylate (EGDMA)

For Researchers, Scientists, and Drug Development Professionals

Ethylene Glycol Dimethacrylate (EGDMA) is a difunctional methacrylate monomer that serves as a pivotal crosslinking agent in the synthesis of a wide array of polymeric materials.[1][2][3] Its ability to form highly crosslinked three-dimensional polymer networks imparts enhanced mechanical strength, thermal stability, and chemical resistance to the final products.[1][4][5][6] This guide provides a comprehensive overview of the core chemical properties and reactivity of EGDMA, supported by detailed experimental protocols and logical diagrams to facilitate its application in research and development.

Core Chemical and Physical Properties

EGDMA is a colorless, viscous liquid characterized by two methacrylate functional groups linked by an ethylene glycol spacer.[1][5][7] This bifunctional nature is central to its utility in polymer science.[4] The key physical and chemical properties of EGDMA are summarized below for easy reference.

| Property | Value |

| Chemical Formula | C₁₀H₁₄O₄[2][5] |

| Molecular Weight | 198.22 g/mol [2][8] |

| Appearance | Clear, colorless to yellowish viscous liquid[2][5][7][8] |

| Odor | Ester-like[2][8] |

| Density | 1.051 g/cm³ (at 20°C)[8] |

| Boiling Point | ~240 °C at 1013.25 mbar[8]; 98 - 100 °C at 7 hPa |

| Melting Point | -20 °C[6][8] |

| Flash Point | 110 °C (Closed Cup)[6][8][9] |

| Refractive Index | 1.455 (at 20°C)[8] |

| Viscosity | 3.20 mPa·s (at 20°C)[8] |

| Solubility | Limited solubility in water (< 0.5%)[5][8]; Soluble in organic solvents like acetone and ethanol.[5] |

| Purity (Typical) | ≥90% to ≥99.7%[3][4][8] |

| Inhibitor (Typical) | 20±5 ppm MEHQ or ~50-100 ppm MEHQ to prevent spontaneous polymerization.[4][8] |

Synthesis and Reactivity

EGDMA's reactivity is dominated by the two terminal vinyl groups, which readily participate in polymerization reactions.[1]

Synthesis

EGDMA is commercially synthesized via the acid-catalyzed esterification of ethylene glycol with two equivalents of methacrylic acid.[1][7]

Reactivity and Polymerization

EGDMA is a classic crosslinking agent.[5][7] Its primary mode of reaction is free-radical polymerization, initiated by thermal or photochemical means.

-

Homopolymerization : When polymerized alone, EGDMA forms a rigid, glassy, and highly crosslinked polymer network.[10] The process is characterized by autoacceleration, known as the "gel effect" or Trommsdorff–Norrish effect. As the polymer network forms, the mobility of growing radical chains is reduced, decreasing the rate of termination.[10] This leads to a sharp increase in the polymerization rate.[10]

-

Copolymerization : EGDMA is frequently copolymerized with monofunctional monomers (e.g., methyl methacrylate, acrylonitrile) to create crosslinked hydrogels and other functional polymers.[10][11] Even small amounts of EGDMA can significantly alter the material's properties by introducing crosslinks that enhance structural integrity, thermal stability, and solvent resistance.[4][10]

-

Hydrolytic Instability : The ester linkages in the EGDMA backbone are susceptible to hydrolysis, especially under acidic or basic conditions, or when catalyzed by enzymes (esterases).[12][13] This degradation pathway can be a concern for applications in aqueous or biological environments, potentially compromising the long-term stability of the polymer.[12] However, this property can also be leveraged for creating biodegradable materials.

Key Experimental Protocols

Analysis of Polymerization Kinetics by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the kinetics of polymerization by measuring the heat released during the exothermic reaction.[6] The rate of heat flow is directly proportional to the rate of polymerization.

Methodology:

-

Sample Preparation: Prepare a precise mixture of the EGDMA monomer and a free-radical initiator (e.g., 0.5 wt% AIBN or Benzoyl Peroxide) in a DSC sample pan. The total sample mass should be accurately recorded (typically 5-10 mg).

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Isothermal Analysis:

-

Rapidly heat the sample to a predetermined isothermal temperature (e.g., 70°C).

-

Hold the sample at this temperature and record the heat flow as a function of time until the reaction exotherm returns to the baseline, indicating the completion of the reaction.

-

-

Dynamic (Non-isothermal) Analysis:

-

Heat the sample at a constant rate (e.g., 5 or 10 °C/min) through the temperature range of polymerization.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

-

The fractional conversion (α) at any time (t) or temperature (T) can be calculated as the ratio of the heat evolved up to that point (ΔHt) to the total heat of polymerization (α = ΔHt / ΔH).

-

The reaction rate (dα/dt) is proportional to the measured heat flow (dH/dt). This data can be used to determine kinetic parameters like activation energy (Ea) and reaction order.[14][15]

-

Confirmation of Polymerization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to monitor the chemical changes during polymerization by identifying the disappearance of specific functional groups.

Methodology:

-

Sample Preparation: Acquire an FTIR spectrum of the unreacted liquid EGDMA monomer as a baseline. This can be done using a thin film between two NaCl or KBr plates.

-

Polymerization: Polymerize the EGDMA monomer using the desired method (e.g., thermal or UV curing).

-

Polymer Analysis:

-

Grind a small amount of the resulting solid polymer with KBr powder and press it into a pellet.

-

Alternatively, for in-situ monitoring, Attenuated Total Reflectance (ATR)-FTIR can be used to collect spectra at various time points during the reaction.

-

-

Spectral Analysis:

-

Compare the spectra of the monomer and the polymer.

-

Confirm polymerization by observing the significant decrease or complete disappearance of the absorption band corresponding to the C=C vinyl bond stretching, typically found around 1635-1640 cm⁻¹.

-

The strong absorption band from the C=O ester carbonyl group, around 1720-1730 cm⁻¹, should remain, confirming the integrity of the ester linkage in the polymer backbone.[5]

-

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for separating and identifying volatile and semi-volatile impurities in a monomer sample, such as residual solvents, inhibitors, or related methacrylate species.

Methodology:

-

Standard Preparation: Prepare calibration standards of EGDMA and any known potential impurities (e.g., methacrylic acid, ethylene glycol) in a suitable volatile solvent (e.g., acetone, acetonitrile) at various known concentrations.

-

Sample Preparation: Dilute a precisely weighed amount of the EGDMA sample in the same solvent used for the standards. An internal standard can be added for more accurate quantification.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Separation: Use a suitable capillary column (e.g., a wax or polar-phase column) to separate the components based on their boiling points and polarity.[13] The oven temperature is typically programmed to ramp up to ensure good separation.

-

Detection: As components elute from the column, they are ionized (typically by electron ionization) and fragmented in the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.

-

-

Data Analysis:

-

Identify components by comparing their retention times and mass spectra to those of the prepared standards and library databases.

-

Quantify the purity and the amount of each impurity by integrating the peak areas and comparing them against the calibration curves.

-

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation of this compound (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. img.antpedia.com [img.antpedia.com]

- 10. Synthesis of this compound-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. tainstruments.com [tainstruments.com]

- 15. researchgate.net [researchgate.net]

EGDMA Crosslinking in Hydrogels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Ethylene Glycol Dimethacrylate (EGDMA) as a crosslinking agent in hydrogel formation. It details the underlying chemical mechanisms, provides quantitative data on the influence of EGDMA on hydrogel properties, and offers comprehensive experimental protocols for the synthesis and characterization of these versatile biomaterials.

The Core Mechanism: Free Radical Polymerization

The crosslinking of hydrogels using EGDMA is predominantly achieved through a free radical polymerization process.[1][2] This chain reaction mechanism involves three primary stages: initiation, propagation, and termination. EGDMA, a difunctional monomer containing two vinyl groups, acts as a bridge, covalently linking polymer chains to form a three-dimensional network.

Initiation

The process begins with the generation of free radicals from an initiator molecule.[1] Common initiators include thermal initiators like benzoyl peroxide (BPO) or ammonium persulfate (APS), and photoinitiators such as Irgacure 2959.[3][4] The initiator decomposes under heat or UV light to produce primary radicals. These highly reactive species then attack the carbon-carbon double bond of a monomer molecule (e.g., acrylic acid, polyvinyl alcohol) or the EGDMA molecule itself, creating a new radical center and initiating the polymerization process.[2][5]

Propagation

The newly formed radical center is highly reactive and will proceed to react with other monomer molecules. In an EGDMA-containing system, the propagating chain can react with either a monomer or one of the vinyl groups of an EGDMA molecule. When it reacts with EGDMA, the crosslinker becomes incorporated into the growing polymer chain, leaving a pendant vinyl group. This unreacted double bond can then be attacked by another growing polymer chain, creating a crosslink. This process repeats, rapidly forming a complex, interconnected network.

Termination

The polymerization process concludes when two growing radical chains react with each other. This can occur through combination, where the two chains form a single bond, or disproportionation, where one chain abstracts a hydrogen atom from the other, resulting in two terminated chains.[6] Chain transfer reactions can also occur, where the radical is transferred to another molecule, such as a solvent or a chain transfer agent, which can terminate one chain and initiate another.[2]

Quantitative Impact of EGDMA on Hydrogel Properties

The concentration of EGDMA is a critical parameter that dictates the final properties of the hydrogel. A higher concentration of the crosslinker leads to a more densely crosslinked network, which significantly influences the swelling behavior, porosity, mechanical strength, and drug release kinetics.

Swelling Ratio and Porosity

An increase in EGDMA concentration results in a decreased swelling ratio.[3][7] This is because the higher crosslinking density restricts the mobility of the polymer chains, reducing the space available for water molecules to penetrate the hydrogel network.[8] Consequently, the mesh size of the hydrogel decreases, leading to lower porosity.[3][8]

Table 1: Effect of EGDMA Concentration on Swelling and Porosity

| EGDMA Concentration (% w/w) | Swelling Ratio (at pH 7.5) | Porosity (%) | Reference |

| 0.5 | ~18 | High | [3] |

| 1.0 | ~15 | Medium | [3] |

| 1.5 | ~12 | Low | [3] |

Note: The exact values can vary depending on the specific monomer system and experimental conditions.

Mechanical Properties

The mechanical integrity of a hydrogel is directly related to its crosslinking density. Higher concentrations of EGDMA lead to a stiffer hydrogel, characterized by an increase in the storage modulus (G').[9] This indicates a more elastic and less deformable material.

Table 2: Effect of Crosslinker Concentration on Mechanical Properties

| Crosslinker | Concentration (molar ratio) | Storage Modulus (G') | Reference |

| PEGDMA | 1% | Low | [9] |

| PEGDMA | 3% | High | [9] |

Note: PEGDMA (Poly(ethylene glycol) dimethacrylate) is a related crosslinker, and the trend is directly applicable to EGDMA.

Drug Release Kinetics

The release of an encapsulated drug from an EGDMA-crosslinked hydrogel is also heavily influenced by the crosslinker concentration. A higher EGDMA content leads to a slower drug release rate.[3] The tighter network structure creates a more tortuous path for the drug to diffuse out of the hydrogel matrix. The mechanism of drug release is often found to be non-Fickian diffusion, indicating that both drug diffusion and polymer chain relaxation control the release process.[3][8]

Table 3: Effect of EGDMA Concentration on Drug Release Kinetics

| EGDMA Content (% w/w) | Release Order | Release Mechanism | Reference |

| Increasing | First Order | Non-Fickian Diffusion | [3] |

Experimental Protocols

Synthesis of a pH-Sensitive Acrylic Acid/Polyvinyl Alcohol (AA/PVA) Hydrogel Crosslinked with EGDMA[3]

Materials:

-

Acrylic Acid (AA)

-

Polyvinyl Alcohol (PVA)

-

This compound (EGDMA)

-

Benzoyl Peroxide (BPO) - Initiator

-

Hydrochloric Acid (HCl)

-

Glutaraldehyde (GA)

-

Distilled Water

Procedure:

-

Preparation of Solution A: Prepare a 10% w/v PVA solution by dissolving PVA in distilled water at 80°C using a reflux condenser. Allow the solution to cool to room temperature with continuous stirring. Add HCl and GA to the PVA solution while stirring.

-

Preparation of Solution B: Dissolve benzoyl peroxide in acrylic acid. Add the desired amount of EGDMA to this solution and stir.

-

Mixing: Slowly add Solution B to Solution A with gentle stirring to avoid the formation of air bubbles. Add distilled water to achieve the final desired volume.

-

Polymerization: Bubble nitrogen gas through the final solution for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Curing: Transfer the solution into glass tubes, cap them, and place them in a water bath. The temperature is gradually increased: 45°C for 1 hour, 50°C for 2 hours, 55°C for 3 hours, 60°C for 4 hours, and 65°C for 5 hours.

-

Purification: After cooling, remove the cylindrical hydrogels from the tubes. Cut them into discs of desired thickness. Wash the discs extensively with distilled water to remove any unreacted monomers and initiator.

Characterization of EGDMA-Crosslinked Hydrogels

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of the hydrogel network. The disappearance of the characteristic peak for the C=C bond of the acrylate group (around 1637 cm⁻¹) after polymerization indicates successful crosslinking.[10]

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology and porous structure of the hydrogel. This can qualitatively confirm the effect of EGDMA concentration on the hydrogel's internal structure.

Swelling Studies:

-

Dry the hydrogel samples to a constant weight (Wd).

-

Immerse the dried hydrogels in buffer solutions of desired pH at a specific temperature.

-

At regular time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them (Ws).

-

The swelling ratio (q) is calculated using the formula: q = Ws / Wd.[10]

Visualizing the Process

Caption: Free radical polymerization mechanism of EGDMA crosslinking.

Caption: Experimental workflow for EGDMA-crosslinked hydrogel synthesis.

References

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 2. Radical polymerization - Wikipedia [en.wikipedia.org]

- 3. Effect of this compound on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Free Radical Polymerization of Ethylene glycol dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of Ethylene glycol dimethacrylate (EGDMA), a crucial crosslinking agent in the synthesis of polymer networks for various applications, including in the pharmaceutical and biomedical fields. This document details the core principles of the polymerization process, experimental protocols, and key quantitative data to aid in the research and development of EGDMA-based materials.

Core Principles: Reaction Mechanism and Kinetics

Free radical polymerization of EGDMA is a chain reaction process involving three main stages: initiation, propagation, and termination. As a dimethacrylate monomer, EGDMA acts as a crosslinker, forming a three-dimensional polymer network.[1]

Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. Common initiators include azo compounds like Azobisisobutyronitrile (AIBN) and peroxides, which can be decomposed thermally or photochemically.[2][3]

Propagation: The initiator-derived radical attacks the vinyl group of an EGDMA monomer, creating a monomer radical. This new radical can then react with other EGDMA monomers, leading to chain growth. Due to the presence of two methacrylate groups, the growing polymer chain will have pendant vinyl groups that can also react, leading to the formation of a crosslinked network.[2][4]

Termination: The polymerization process ceases when two growing radical chains combine (combination) or when a hydrogen atom is transferred from one chain to another (disproportionation).

A key kinetic feature of EGDMA polymerization is the autoacceleration phenomenon, also known as the Trommsdorff or gel effect.[5] This is observed as a sharp increase in the reaction rate and is attributed to a decrease in the termination rate. As the polymer network forms and the viscosity of the system increases, the diffusion of large polymer radicals becomes restricted, hindering their ability to terminate. However, smaller monomer molecules can still diffuse to the active radical sites, allowing propagation to continue at a high rate.[5]

Experimental Protocols

Materials and Purification

-

Monomer: this compound (EGDMA) is typically obtained commercially. To remove inhibitors (like hydroquinone), it can be purified by vacuum distillation at 60–80 °C and 30 torr.[2]

-

Initiator: A common thermal initiator is 2,2'-Azobisisobutyronitrile (AIBN). It can be purified by recrystallization from a solvent like methanol. The solution is cooled to 0 to -5 °C, and the resulting crystals are collected.[2] For photopolymerization, initiators such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) can be used.[6] For redox initiation systems, ammonium persulfate (APS) can be used as the initiator, often with a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).[7]

Thermal Polymerization in Solution

This protocol describes a typical solution polymerization of EGDMA.

-

In a suitable reaction vessel (e.g., a quartz tube), combine the purified EGDMA monomer, a solvent such as tetrahydrofuran (THF), and the desired concentration of AIBN initiator (e.g., 1% by weight).[2]

-

Purge the mixture with an inert gas (e.g., nitrogen) for a sufficient time to remove dissolved oxygen, which can inhibit polymerization.

-

Seal the reaction vessel and place it in a controlled temperature bath (e.g., 70 °C) to initiate polymerization.[8]

-

Allow the reaction to proceed for the desired duration.

-

After polymerization, the resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol.[2]

-

The precipitated polymer is then filtered and dried, typically in a vacuum oven at a moderate temperature, until a constant weight is achieved.[2]

Suspension Polymerization

This method is used to produce polymer beads.

-

Prepare an aqueous phase containing a suspension stabilizer.

-

Prepare an organic phase containing the EGDMA monomer, a comonomer if desired (e.g., 2-hydroxyethyl methacrylate, HEMA), the initiator (e.g., benzoyl peroxide), and a porogen (an inert diluent like cyclohexane) to create a porous structure.[9]

-

Add the organic phase to the aqueous phase under continuous stirring to form a suspension of monomer droplets.

-

Heat the suspension to the desired polymerization temperature (e.g., 85 °C) and maintain for a set period (e.g., 2 hours).[9]

-

After the reaction, the polymer beads are collected by filtration, washed to remove the porogen and any unreacted monomers, and then dried.[9]

Quantitative Data

The following tables summarize key quantitative data from various studies on the free radical polymerization of EGDMA.

| Parameter | Condition | Observation | Reference | | --- | --- | --- | | Monomer Purification | Vacuum distillation | 60–80 °C at 30 torr |[2] | | Initiator Purification (AIBN) | Recrystallization from methanol | Cooled at 0 to -5 °C |[2] | | Thermal Polymerization Temperature | Using AIBN initiator | 70 °C |[5] | | Suspension Polymerization Temperature | Using cyclohexane as porogen | 85 °C |[9] |

Table 1: Typical Experimental Conditions

| Factor | Effect | Details | Reference | | --- | --- | --- | | Initiator Concentration | Higher concentration leads to lower molecular weight. | An increased number of initiator radicals results in a larger number of shorter polymer chains for a given amount of monomer.[3] | | Initiator Concentration | Higher concentration can lead to a broader molecular weight distribution. | A high rate of termination reactions can occur with an excess of radicals.[3] | | EGDMA Concentration (as crosslinker) | Increased concentration enhances the gel effect. | Higher crosslinker concentration reduces the mobility of growing radical chains, decreasing the termination rate and increasing the maximum reaction rate.[5] | | Temperature | Affects initiator decomposition rate and polymerization kinetics. | Higher temperatures generally lead to faster polymerization rates. |[10] | | Solvent | Dilution can delay the onset and reduce the magnitude of the gel effect. | The solvent increases the mobility of polymer chains, facilitating termination reactions.[5] |

Table 2: Influence of Reaction Parameters on Polymerization

| Property | Method | Observation | Reference | | --- | --- | --- | | Conversion Rate | Gravimetry, Gas Chromatography (GC-FID) | Can reach high conversions (e.g., 93% after 8 hours at 70 °C with V-601 initiator).[11][12] | | Crosslinking Density | Rheology, Dynamic Mechanical Analysis (DMA) | The storage modulus in the rubbery plateau region is correlated with the crosslinking density.[13] | | Mechanical Properties | 3-point bending test, Charpy impact test | The addition of EGDMA as a crosslinker can significantly influence the flexural strength, elastic modulus, and impact strength of the resulting polymer.[14][15] | | Morphology | Scanning Electron Microscopy (SEM), Mercury Intrusion Porosimetry | Suspension polymerization can produce macroporous beads with a stable pore system, particularly with EGDMA content higher than 10 mol%.[9] |

Table 3: Characterization of Poly(EGDMA)

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cpsm.kpi.ua [cpsm.kpi.ua]

- 6. mdpi.com [mdpi.com]

- 7. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Uniform and Stable Molecularly Imprinted Polymer Particles by Precipitation Polymerization – Oriental Journal of Chemistry [orientjchem.org]

- 13. tainstruments.com [tainstruments.com]

- 14. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of MMA and EGDMA in Enhancing the Mechanical Properties of PMMA Composites -Journal of Integrative Natural Science | Korea Science [koreascience.kr]

EGDMA Monomer: A Technical Guide to Purity and Inhibitor Removal

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol dimethacrylate (EGDMA) is a widely utilized crosslinking agent in the synthesis of polymers for a multitude of applications, including in the development of drug delivery systems, dental composites, and other biomedical devices. The purity of the EGDMA monomer and the effective removal of inhibitors are critical parameters that significantly influence the kinetics of polymerization, the final properties of the polymer, and the overall success and reproducibility of the experimental outcome. This guide provides an in-depth overview of EGDMA purity, common inhibitors, and detailed protocols for their removal and subsequent purity analysis.

Understanding EGDMA Purity and Common Inhibitors

Commercially available EGDMA is typically supplied with a certain level of purity and contains added inhibitors to prevent premature polymerization during storage and transport.

Commercial Purity Grades and Common Impurities

The purity of EGDMA can vary between suppliers and grades. It is crucial to consider these specifications as impurities can affect polymerization kinetics and the mechanical properties of the resulting polymer.

| Parameter | Typical Specification | Potential Impact on Polymerization |

| Purity (by GC) | ≥90% to ≥99.7%[1][2] | Lower purity can lead to inconsistent reaction rates and compromised polymer properties. |

| Methacrylic Acid (MAA) | ≤0.05%[1][2] | Can alter the pH of the reaction mixture and may participate in side reactions. |

| Moisture | ≤0.05%[1][2] | Can interfere with certain polymerization mechanisms, particularly in controlled radical polymerizations. |

The Role and Mechanism of Inhibitors

To ensure the stability of the monomer, inhibitors are added to scavenge free radicals that can initiate spontaneous polymerization. The most common inhibitor found in EGDMA is the monomethyl ether of hydroquinone (MEHQ).

| Inhibitor | Typical Concentration | Mechanism of Action |

| MEHQ (Monomethyl Ether of Hydroquinone) | 100 ± 10 ppm[1][2] | MEHQ works in synergy with dissolved oxygen to intercept and stabilize primary carbon radicals by forming less reactive peroxy radicals. This prevents the initiation of a polymerization chain reaction.[3][4][5] |

The presence of inhibitors like MEHQ is essential for storage but must be removed before use in most polymerization reactions to allow for controlled initiation and propagation.[6]

Experimental Protocols for Inhibitor Removal

The choice of inhibitor removal method depends on the scale of the reaction, the desired final purity, and the available laboratory equipment.

Method 1: Column Chromatography with Basic Alumina

This is a simple, fast, and effective method for lab-scale purification of EGDMA.[7][8][9]

Materials:

-

EGDMA containing inhibitor

-

Basic alumina (activated, Brockmann I)

-

Glass chromatography column with a stopcock

-

Glass wool or fritted disc

-

Collection flask (e.g., round-bottom flask)

-

Anhydrous solvent (e.g., dichloromethane or hexane, optional for viscous monomers)

Procedure:

-

Column Preparation:

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column to retain the alumina.

-

Add the basic alumina to the column. A general guideline is to use approximately 10-15 g of alumina for every 100 mL of monomer to be purified.

-

Gently tap the column to ensure the alumina is well-packed and free of air channels.

-

-

Monomer Loading and Elution:

-

Carefully pour the EGDMA monomer directly onto the top of the alumina bed.

-

Open the stopcock and allow the monomer to flow through the alumina under gravity.

-

Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

-

-

Storage:

-

The purified monomer is now highly susceptible to polymerization. It should be used immediately for the best results.

-

If short-term storage is necessary, keep the purified EGDMA in a tightly sealed container at 2-8°C in the dark. For longer-term storage, re-inhibition with a controlled amount of a suitable inhibitor may be considered.

-

Method 2: Vacuum Distillation

Vacuum distillation is an effective method for purifying EGDMA, especially for removing non-volatile inhibitors and other impurities.[10][11][12]

Materials:

-

EGDMA containing inhibitor

-

Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, distillation head with thermometer, condenser, and receiving flask)

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Heating mantle and stir plate

-

Stir bar

-

Vacuum grease

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are lightly greased to ensure a good seal.

-

Place a stir bar in the distillation flask.

-

Use a Claisen adapter to minimize bumping of the liquid during distillation.

-

Connect the apparatus to a vacuum trap and then to the vacuum source.

-

-

Distillation Process:

-

Place the EGDMA in the distillation flask.

-

Turn on the vacuum source to reduce the pressure inside the apparatus. A hissing sound indicates a leak that must be addressed.

-

Once a stable, low pressure is achieved, begin heating the distillation flask gently with the heating mantle.

-

Monitor the temperature at the distillation head. The boiling point of EGDMA will be significantly lower under reduced pressure (e.g., 98-100 °C at 5 mmHg).

-

Collect the distilled EGDMA in the receiving flask.

-

-

Shutdown and Storage:

-

After the distillation is complete, cool the system down by removing the heating mantle.

-

Once cooled, slowly and carefully re-introduce air into the system before turning off the vacuum source.

-

Store the purified EGDMA as described in the column chromatography method.

-

Purity Analysis and Quality Control

After inhibitor removal, it is essential to verify the purity of the EGDMA monomer.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for quantifying the purity of volatile and semi-volatile compounds like EGDMA.[13][14][15][16]

Typical GC-FID Parameters:

-

Injector: Split/splitless, 250°C

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms)

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Detector: FID, 280°C

-

Quantification: Purity is determined by the area percent of the EGDMA peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[17][18][19][20][21]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

Procedure Outline:

-

Accurately weigh a sample of the purified EGDMA and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

-

Add a known volume of a deuterated solvent (e.g., CDCl₃).

-

Acquire a ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay).

-

Carefully integrate the signals corresponding to the EGDMA and the internal standard.

-

Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the standard.

Visualizing Workflows and Relationships

Troubleshooting Common Polymerization Issues

Inconsistent or failed polymerization can often be traced back to the quality of the monomer.

| Issue | Potential Cause Related to Monomer | Troubleshooting Action |

| No or very slow polymerization | Incomplete inhibitor removal. | Re-purify the monomer using one of the described methods. Confirm inhibitor removal via analysis. |

| Presence of oxygen, which acts as an inhibitor.[22] | Degas the monomer and reaction mixture thoroughly (e.g., via freeze-pump-thaw cycles or sparging with an inert gas). | |

| Brittle polymer | High concentration of residual inhibitors causing premature chain termination.[23] | Ensure complete inhibitor removal. |

| Presence of impurities that can act as chain transfer agents. | Use a higher purity grade of EGDMA or purify via vacuum distillation. | |

| Inconsistent batch-to-batch results | Variation in the level of residual inhibitor or impurities in the monomer. | Implement a standardized monomer purification and QC protocol for every batch. |

By carefully considering the purity of the EGDMA monomer and implementing robust inhibitor removal and quality control procedures, researchers can ensure more reliable and reproducible polymerization outcomes, leading to the successful development of advanced polymer-based materials.

References

- 1. Ethyleneglycol dimethacrylate EGDMA [dlaxchem.com]

- 2. This compound (EGDMA)-Henan Ruidea Industry Co.,Ltd. [hnruidea.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 15. static.igem.org [static.igem.org]

- 16. img.antpedia.com [img.antpedia.com]

- 17. pubsapp.acs.org [pubsapp.acs.org]

- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. emerypharma.com [emerypharma.com]

- 21. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Poly(ethylene glycol) Dimethacrylate (PEGDMA)

Poly(ethylene glycol) dimethacrylate (PEGDMA) is a versatile biomaterial widely utilized in biomedical applications, including drug delivery, tissue engineering, and the fabrication of medical devices.[1][2] Its popularity stems from its biocompatibility, tunable mechanical properties, and ability to form hydrogels—three-dimensional polymer networks that can absorb large amounts of water.[1][3] This guide provides a comprehensive overview of the core physical properties of PEGDMA, detailed experimental protocols for their characterization, and logical workflows to illustrate the interplay of its structural and functional characteristics.

The properties of PEGDMA-based materials can be precisely controlled by modulating factors such as the molecular weight (MW) of the PEGDMA precursor, its concentration, and the crosslinking conditions.[4][5] This tunability allows for the design of materials tailored to specific applications, from soft hydrogels mimicking natural tissue to more rigid structures for load-bearing purposes.[6]

Core Physical Properties

The physical characteristics of PEGDMA are highly dependent on the molecular weight of the polymer chains and the concentration used in formulations. Below are summaries of its key physical properties.

General Properties

PEGDMA is typically a clear, colorless to pale yellow viscous liquid at room temperature.[7][8] It is soluble in water and many organic solvents.[9][10][11] The stability of the monomer is maintained by inhibitors like MEHQ (hydroquinone monomethyl ether) and requires the presence of dissolved oxygen to prevent spontaneous polymerization.[7]

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow liquid | Room Temperature |

| Density | 1.11 g/mL | Mn 750, at 25 °C[9] |

| 1.099 g/mL | Mn 550, at 25 °C[12] | |

| 1.0700 g/cm³ | - | |

| Boiling Point | >200 °C | at 2 mmHg[9][10][12] |

| Refractive Index (n20/D) | 1.5063 | -[13] |

| 1.467 | Mn 750[9] | |

| 1.466 | Mn 550[12] | |

| 1.460 | Mn 1000[14] | |

| Solubility | Soluble in water | -[9][10][11] |

Mechanical Properties

The mechanical behavior of crosslinked PEGDMA hydrogels is a critical factor for their application in tissue engineering and medical devices. These properties can be extensively tailored. For instance, the storage modulus (G') of PEGDMA hydrogels can be adjusted from approximately 14,000 to 70,000 Pa by manipulating monomer concentration and molecular weight.[4][5] Similarly, decreasing PEGDMA content leads to a reduction in tensile strength and Young's modulus.[4] The compressive and tensile moduli can be engineered to mimic the properties of natural tissues like articular cartilage, with values ranging from 0.01 to over 3.5 MPa.[6]

| Property | Value Range | Influencing Factors |

| Storage Modulus (G') | 14,000 - 70,000 Pa | Increasing macromonomer concentration and molecular weight.[4][5] |

| Equilibrium Confined Compressive Modulus (HA0) | 0.01 - 2.46 MPa | Increases with higher PEG concentration and lower molecular weight.[6] |

| Equilibrium Tensile Modulus (Eten) | 0.02 - 3.5 MPa | Increases with higher PEG concentration and lower molecular weight.[6] |

| Elastic Modulus | 0.67 - 5.53 MPa | Increases with greater layer thickness in 3D printed structures.[15] |

| Tensile Strength | 3.1 - 6.2 MPa | Varies with photoinitiator concentration.[16] |

| Elongation at Break | Decreases with higher comonomer content. | Addition of comonomers like pentaerythritol triacrylate reduces it by ~45%.[16] |

Thermal Properties

The thermal characteristics of PEGDMA, particularly its glass transition temperature (Tg), are influenced by its molecular weight and the degree of crosslinking. An increase in the molecular weight of the PEGDMA monomer leads to a higher Tg.[4] For crosslinked PEGDMA, Tg values have been observed to range from 27 °C to 56 °C, significantly increasing with higher comonomer content, which enhances crosslink density.[16]

| Property | Value Range | Influencing Factors |

| Glass Transition Temperature (Tg) | 27 °C - 56 °C | Increases with higher comonomer concentration.[16] |

| Increases with higher PEGDMA molecular weight. | Observed via DSC and DMTA.[4] | |

| Melting Point | -20.00 °C | -[8] |

| 54-57 °C | For PEGDMA 1000 (solid form).[14] |

Swelling and Rheological Properties

PEGDMA hydrogels are known for their ability to absorb and retain significant amounts of water.[1] The swelling ratio is inversely related to the crosslinking density; a higher concentration of the crosslinker (PEGDMA) decreases the swelling ratio.[17][18] For example, increasing the PEGDMA molar ratio from 1% to 3% can decrease the swelling ratio from 12.6 to 2.45.[17] Conversely, using a higher molecular weight PEGDMA precursor results in a lower crosslinking density and thus a higher swelling ratio.[17][19] The viscosity of PEGDMA is also dependent on its molecular weight and temperature.

| Property | Value / Range | Conditions / Influencing Factors |

| Swelling Ratio | 2.2 - 31.5 | Decreases as PEG molecular weight decreases and concentration increases.[6] |

| 0.03 - 73 | For various 3D printed PEGDMA hydrogels combined with other polymers.[1] | |

| Viscosity | 67 cP | Mn 750, at 25 °C.[9] |

| ~70 mPa·s | -[5] | |

| 76 cP | Mn 1000, at 40 °C.[14] | |

| Surface Contact Angle | ~60° - 70° | Varies with surface preparation and specific formulation.[20] |

Experimental Protocols and Characterization

The determination of PEGDMA's physical properties involves a range of analytical techniques. Below are detailed methodologies for key experiments.

1. Mechanical Property Analysis

a) Uniaxial Tensile Testing: This method is used to determine properties like Young's modulus, tensile strength, and elongation at break.

-

Sample Preparation: PEGDMA hydrogel samples are prepared, often in a dumbbell shape, by photopolymerizing a solution of PEGDMA monomer and a photoinitiator in a mold.[21] The solution is exposed to UV light for a specified duration to ensure complete curing.[21]

-

Testing Procedure: The cured sample is clamped into a universal testing machine. A tensile load is applied at a constant strain rate until the sample fractures. Load and displacement data are recorded throughout the test.

-

Data Analysis: A stress-strain curve is generated from the load-displacement data. The Young's modulus is calculated from the initial linear slope of this curve. Tensile strength is the maximum stress the sample withstands, and elongation at break is the strain at the point of fracture.[16]

b) Rheological Analysis: Rheometers are used to measure the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G'').

-

Sample Preparation: A small volume (e.g., 1 mL) of the hydrogel is loaded onto the rheometer plate.[22]

-

Testing Procedure: The analysis is typically performed using a cone-plate geometry. A frequency sweep is conducted at a constant temperature (e.g., 25 °C or 37 °C) over a range of angular frequencies (e.g., 0.05 to 50 rad/s) to monitor G' and G''.[22]

-

Data Analysis: The storage modulus (G') represents the elastic component (energy stored), while the loss modulus (G'') represents the viscous component (energy dissipated). These values provide insight into the gel's stiffness and internal structure.[22]

2. Thermal Property Analysis

Differential Scanning Calorimetry (DSC): DSC is employed to determine thermal transitions, such as the glass transition temperature (Tg).

-

Sample Preparation: A small, precisely weighed sample of the cured PEGDMA hydrogel is placed in an aluminum DSC pan.

-

Testing Procedure: The sample is subjected to a controlled temperature program (heating and cooling cycles) in an inert atmosphere. The heat flow into or out of the sample is measured relative to a reference pan.

-

Data Analysis: The glass transition is identified as a step change in the heat flow curve. The Tg is typically taken at the midpoint of this transition.[16]

3. Swelling Behavior Analysis

Gravimetric Method: This is the most common method to determine the swelling ratio of a hydrogel.

-

Sample Preparation: A dried, crosslinked PEGDMA hydrogel sample is weighed to determine its initial dry mass (Wd).

-

Testing Procedure: The sample is immersed in a solvent (typically deionized water or a buffer solution) at a constant temperature. At regular intervals, the sample is removed, excess surface water is gently blotted off, and the sample is weighed to get the swollen mass (Ws). This continues until the mass no longer changes, indicating equilibrium swelling.

-

Data Analysis: The swelling ratio (SR) is calculated using the formula: SR = (Ws - Wd) / Wd. The volumetric degree of swelling can also be calculated by considering the densities of the polymer and the solvent.[1]

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes and relationships involved in working with and understanding PEGDMA materials.

Caption: General experimental workflow for the preparation and characterization of PEGDMA hydrogels. Max-width: 760px.

Caption: Factors influencing the final physical properties of PEGDMA hydrogels. Max-width: 760px.

References

- 1. mdpi.com [mdpi.com]

- 2. polysciences.com [polysciences.com]

- 3. Effect of the degree of polymerization and water content on the thermal transport phenomena in PEGDA hydrogel: a molecular-dynamics-based study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Mechanical properties and thermal behaviour of PEGDMA hydrogels for potential bone regeneration application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalland21.com [chemicalland21.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Poly(ethylene glycol) dimethacrylate average Mn 750, Yes MEHQ 900-1100ppm inhibitor 25852-47-5 [sigmaaldrich.com]

- 10. 25852-47-5 CAS MSDS (Poly(ethylene glycol) dimethacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Poly(ethylene glycol) dimethacrylate | 25852-47-5 [chemicalbook.com]

- 12. Poly(ethylene glycol) dimethacrylate average Mn 550, Yes MEHQ 80-120ppm inhibitor, BHT 270-330ppm inhibitor 25852-47-5 [sigmaaldrich.com]

- 13. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage - PMC [pmc.ncbi.nlm.nih.gov]

Ethylene Glycol Dimethacrylate: A Deep Dive into its Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethylene glycol dimethacrylate (EGDMA) is a crucial crosslinking agent in polymer chemistry, widely utilized in the synthesis of hydrogels, dental resins, coatings, and various biomaterials. Its solubility in organic solvents is a critical parameter that dictates its handling, reaction kinetics, and the morphology of the resulting polymers. This technical guide provides a comprehensive overview of the solubility of EGDMA in a range of organic solvents, details experimental protocols for solubility determination, and illustrates a key reaction workflow.

Quantitative Solubility of this compound

The solubility of EGDMA is influenced by the polarity and molecular structure of the solvent. Generally, EGDMA exhibits high solubility in many common organic solvents, a characteristic attributed to its ester groups and the relatively non-polar ethylene backbone.[1][2] Conversely, its solubility in water is limited.[1][2][3]

The following table summarizes the available quantitative and qualitative solubility data for EGDMA in various solvents.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Citation |

| Acetone | C₃H₆O | Soluble | Not Specified | [1][2] |

| Benzene | C₆H₆ | > 10 g/100 mL | Not Specified | [3] |

| Ethanol | C₂H₅OH | > 10 g/100 mL | Not Specified | [3][4] |

| Ligroin | Not Applicable | > 10 g/100 mL | Not Specified | [3] |

| Toluene | C₇H₈ | Used as a diluent in polymerization | Not Specified | [5] |

| Water | H₂O | 1.1 g/L | 20 | [3] |

Note: The term "soluble" indicates that the substance dissolves to a significant extent, but specific quantitative data was not found in the cited literature. The data for benzene, ethanol, and ligroin is presented as greater than 10%, which translates to more than 10 grams of EGDMA dissolving in 100 mL of the solvent.

Experimental Protocols for Solubility Determination

The determination of a solute's solubility in a given solvent is a fundamental experimental procedure. Below are detailed methodologies that can be employed to quantitatively assess the solubility of EGDMA in organic solvents.

Static Gravimetric Method

This classic and reliable method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute by weighing the residue after solvent evaporation.

Materials:

-

This compound (EGDMA)

-

Selected organic solvent (e.g., acetone, ethanol, toluene)

-

Analytical balance

-

Vials with airtight caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of EGDMA to a known volume of the organic solvent in a sealed vial. The presence of undissolved EGDMA at the bottom of the vial is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-